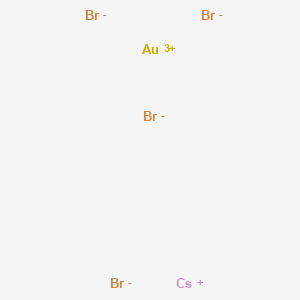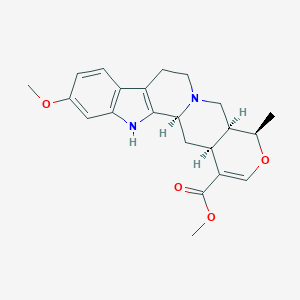
Raunitidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Raunitidine is a histamine-2 receptor antagonist that is commonly used to treat gastrointestinal disorders such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. It is a potent inhibitor of gastric acid secretion and has been found to be effective in reducing the symptoms associated with these conditions.
科学研究应用
Raunitidine has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating peptic ulcers, Raunitidine, and Zollinger-Ellison syndrome. In addition, raunitidine has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
作用机制
Raunitidine works by blocking the histamine-2 receptors in the stomach, which reduces the amount of acid produced. This results in a decrease in the symptoms associated with gastrointestinal disorders such as heartburn, indigestion, and stomach pain.
生化和生理效应
Raunitidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, raunitidine has been found to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase.
实验室实验的优点和局限性
Raunitidine has a number of advantages for use in lab experiments. It is a potent inhibitor of gastric acid secretion, which makes it useful for studying the effects of acid on the stomach. In addition, raunitidine is relatively inexpensive and widely available. However, there are some limitations to using raunitidine in lab experiments. It can have variable effects on different animal species, which can make it difficult to compare results between studies. In addition, raunitidine can have off-target effects on other histamine receptors, which can complicate the interpretation of results.
未来方向
There are a number of future directions for research on raunitidine. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Raunitidine has been found to have anti-inflammatory effects, which makes it a promising candidate for the treatment of IBD. In addition, raunitidine has been studied for its potential use in the prevention of gastric cancer. It has been found to have anti-tumor effects in animal models, which suggests that it may have potential as a chemopreventive agent. Finally, raunitidine has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects in animal models, which suggests that it may have potential as a therapeutic agent for this condition.
Conclusion:
Raunitidine is a histamine-2 receptor antagonist that has a number of potential therapeutic applications. It is a potent inhibitor of gastric acid secretion and has been found to be effective in treating gastrointestinal disorders such as peptic ulcers, Raunitidine, and Zollinger-Ellison syndrome. In addition, raunitidine has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. While there are some limitations to using raunitidine in lab experiments, it remains a promising candidate for further research in a number of areas, including the treatment of IBD, the prevention of gastric cancer, and the treatment of Alzheimer's disease.
合成方法
Raunitidine is synthesized by the condensation of 2-cyano-3-methylthiophene with 4-aminobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of raunitidine as a white crystalline powder.
属性
CAS 编号 |
14883-83-1 |
|---|---|
产品名称 |
Raunitidine |
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
methyl (1S,15S,16R,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16+,17+,20+/m1/s1 |
InChI 键 |
KXEMQEGRZWUKJS-OVXHWVBHSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
规范 SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
同义词 |
Raunitidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



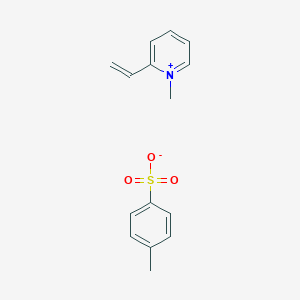
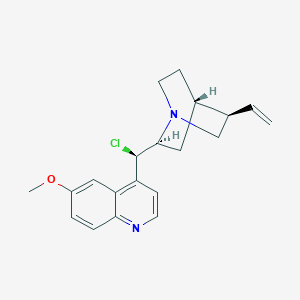
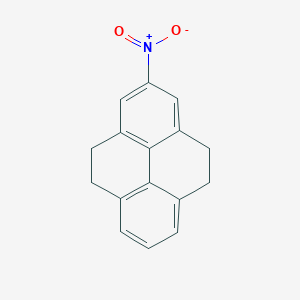
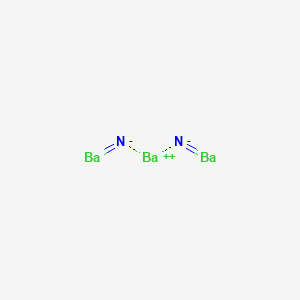
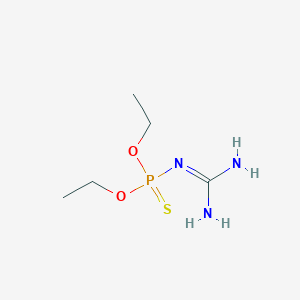
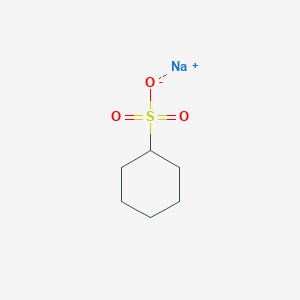
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
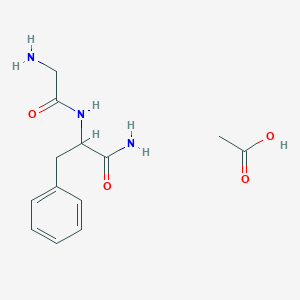
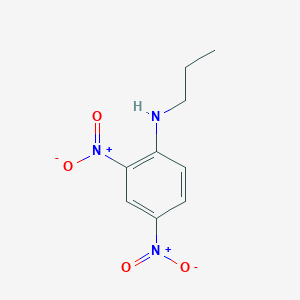
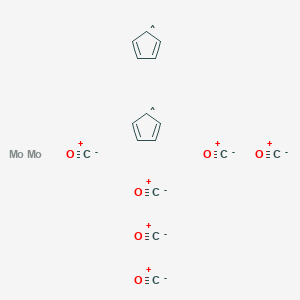

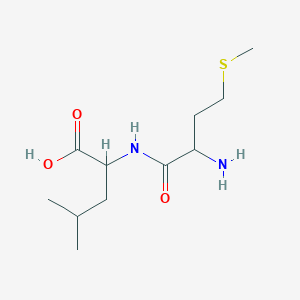
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
